molecular formula C10H16N2 B7890136 1,8-Diisocyanooctane

1,8-Diisocyanooctane

Cat. No.: B7890136
M. Wt: 164.25 g/mol
InChI Key: BPOLDGAHSFNTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Diisocyanooctane, also known as octamethylene diisocyanate, is an organic compound with the molecular formula C10H16N2. It is a diisocyanate, meaning it contains two isocyanate functional groups (-N=C=O) attached to an octane backbone. This compound is primarily used in the production of polymers and as a reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diisocyanooctane can be synthesized through a two-step reaction process:

    Synthesis of 1,8-diaminooctane: This involves the reaction of 1,8-octanediamine with phosgene in anhydrous diethyl ether at 0°C.

    Formation of this compound: The 1,8-diaminooctane is then reacted with phosgene in anhydrous tetrahydrofuran at room temperature for 2 hours.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Mechanism of Action

The mechanism of action of 1,8-Diisocyanooctane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets include hydroxyl and amino groups in various substrates, enabling the compound to modify and cross-link different molecules .

Comparison with Similar Compounds

1,8-Diisocyanooctane can be compared with other diisocyanates such as:

The uniqueness of this compound lies in its longer aliphatic chain, which provides different mechanical properties and reactivity compared to its aromatic counterparts .

Properties

IUPAC Name

1,8-diisocyanooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11-9-7-5-3-4-6-8-10-12-2/h3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOLDGAHSFNTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCCCCCCC[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
Reactant of Route 3
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